molecular formula C22H17BrN2O4S B5439052 methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B5439052
M. Wt: 485.4 g/mol
InChI Key: DUWBOBNFFXWKPG-BOPFTXTBSA-N
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Description

“Methyl 2-(3-bromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C23H19BrN2O4S and a molecular weight of 499.387 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described . Another study discusses the synthesis of thiazolo [3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro [1,2,4]triazolo [4,3-a]pyrimidine-6-carboxylate was proven by single crystal X-ray diffraction data .


Chemical Reactions Analysis

The review considers in detail methods of synthesis of thiazolo [3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives . A novel rearrangement of thiazolo [3,2-a]pyrimidines into triazolo [4,3-a]pyrimidines proceeding through a cage intermediate or a transition state has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been discussed in various studies . For instance, 5H-Thiazolo [3,2-a]pyrimidin-3 (2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown high antitumor, antibacterial, and anti-inflammatory activities .

properties

IUPAC Name

methyl (2Z)-2-[(3-bromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O4S/c1-12-18(21(28)29-2)19(14-6-4-3-5-7-14)25-20(27)17(30-22(25)24-12)11-13-8-9-16(26)15(23)10-13/h3-11,19,26H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWBOBNFFXWKPG-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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